2-(cinnamylsulfanyl)-4(3H)-quinazolinone
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Overview
Description
2-(cinnamylsulfanyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The addition of a cinnamylsulfanyl group to the quinazolinone core enhances its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cinnamylsulfanyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Cinnamylsulfanyl Group: The cinnamylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone core with cinnamyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(cinnamylsulfanyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cinnamylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(cinnamylsulfanyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-microbial activity.
Mechanism of Action
The mechanism of action of 2-(cinnamylsulfanyl)-4(3H)-quinazolinone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(phenylsulfanyl)-4(3H)-quinazolinone
- 2-(benzylsulfanyl)-4(3H)-quinazolinone
- 2-(allylsulfanyl)-4(3H)-quinazolinone
Uniqueness
2-(cinnamylsulfanyl)-4(3H)-quinazolinone is unique due to the presence of the cinnamylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological activities compared to its analogs.
Properties
Molecular Formula |
C17H14N2OS |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N2OS/c20-16-14-10-4-5-11-15(14)18-17(19-16)21-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19,20)/b9-6+ |
InChI Key |
DWZKLKNERJTVIU-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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